Alpinine vs. Rhoeadine: Melting Point Differentiates Purification and Formulation Pathways
Alpinine exhibits a melting point (Mp) of 119–120°C (recrystallized from methanol), which is approximately 102–103°C lower than the reported melting point for rhoeadine at 222°C [1], . This substantial thermal difference is a direct consequence of their distinct molecular packing and intermolecular interactions in the solid state, dictated by the presence of five methoxy groups in Alpinine versus a combination of methylenedioxy and methoxy functionalities in rhoeadine [1]. This lower melting point of Alpinine dictates different solvent selection for recrystallization and a distinct thermal processing window for any solid-state formulation.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 119–120°C (MeOH) |
| Comparator Or Baseline | Rhoeadine: 222°C |
| Quantified Difference | Δ = -102°C to -103°C |
| Conditions | Measured by standard capillary method; Alpinine recrystallized from methanol [1]; Rhoeadine melting point reported from multiple commercial and database sources . |
Why This Matters
This large difference in melting point is critical for analytical chemists and formulators, as it determines the appropriate conditions for purity assessment (e.g., differential scanning calorimetry) and dictates the feasibility of specific solid-dosage or storage conditions.
- [1] Azimova, S. S., & Yunusov, M. S. (Eds.). (2013). Alpinine. In Natural Compounds (pp. 1-2). Springer, New York, NY. View Source
